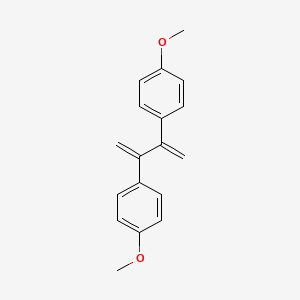

2,3-Di(4-methoxyphenyl)-1,3-butadiene

Description

Significance of Conjugated Diene Systems in Modern Organic Chemistry

Conjugated dienes are a class of organic compounds characterized by two carbon-carbon double bonds separated by a single bond. researchgate.netacs.org This arrangement of alternating double and single bonds results in a delocalized system of π-electrons across the involved carbon atoms, which imparts unique stability and reactivity to these molecules. mdpi.comorgsyn.org The delocalization of electrons in conjugated dienes makes them more stable than their non-conjugated (isolated) counterparts, a phenomenon that can be quantified by comparing their heats of hydrogenation. mdpi.com

The unique electronic structure of conjugated dienes is central to their importance in modern organic chemistry. They are key reactants in a variety of pericyclic reactions, most notably the Diels-Alder reaction, which is a powerful tool for the formation of six-membered rings. researchgate.net This [4+2] cycloaddition reaction has been widely utilized in the synthesis of complex natural products and pharmaceuticals. acs.org Furthermore, conjugated dienes participate in sigmatropic rearrangements, such as the Cope rearrangement, where the conjugated system facilitates the concerted reorganization of chemical bonds. researchgate.net Their reactivity also extends to electrophilic addition reactions, which can lead to both 1,2- and 1,4-addition products, often with the product distribution being dependent on kinetic or thermodynamic control. mdpi.com The versatility of conjugated dienes makes them fundamental building blocks in the synthesis of polymers, such as synthetic rubbers, and other advanced materials. acs.orgnih.gov

Overview of Diarylbutadienes as Advanced Organic Compounds

Diarylbutadienes are a specific class of conjugated dienes where two aryl groups are attached to the butadiene core. These compounds have garnered significant interest due to their extended π-conjugated systems, which often lead to interesting photophysical properties, such as fluorescence. nih.gov The electronic and steric nature of the substituents on the aryl rings can be systematically varied to fine-tune these properties, making diarylbutadienes promising candidates for applications in materials science, including organic light-emitting diodes (OLEDs) and fluorescent probes.

The synthesis of diarylbutadienes can be achieved through various methods, including the Wittig reaction, palladium-catalyzed cross-coupling reactions, and the rearrangement of cyclopropyl (B3062369) carbinols. The stereoselective synthesis of 1,3-dienes is an active area of research, as the geometry of the double bonds significantly influences the compound's properties and subsequent reactivity. nih.gov The presence of aryl groups can also influence the conformational preferences of the butadiene backbone (s-cis vs. s-trans), which in turn affects its ability to participate in reactions like the Diels-Alder cycloaddition.

Structural Context and Specificity of 2,3-Di(4-methoxyphenyl)-1,3-butadiene

This compound is a symmetrically substituted diarylbutadiene. Its structure consists of a 1,3-butadiene (B125203) core with a 4-methoxyphenyl (B3050149) group attached to both the C2 and C3 positions. The 4-methoxyphenyl substituent, also known as an anisyl group, features a methoxy (B1213986) (-OCH₃) group in the para position of the benzene (B151609) ring.

The key structural features of this molecule are:

A Cross-Conjugated System: Unlike 1,4-diarylbutadienes where the aryl groups extend the linear conjugation, the 2,3-disubstitution pattern results in a cross-conjugated π-system. In this arrangement, the two aryl groups are conjugated to the diene system but not directly to each other.

Electron-Donating Substituents: The methoxy group is an electron-donating group due to resonance. The presence of two such groups is expected to increase the electron density of the butadiene core, potentially influencing its reactivity in processes like electrophilic additions or polymerizations. For instance, the related monomer 2-(4-methoxyphenyl)-1,3-butadiene has been synthesized for use in polymerization reactions. mdpi.com

Steric Considerations: The two bulky 4-methoxyphenyl groups at the internal positions (C2 and C3) of the butadiene chain are likely to cause significant steric hindrance. This steric crowding can be expected to influence the planarity of the molecule. A deviation from planarity would disrupt the π-orbital overlap, thereby affecting the extent of conjugation and, consequently, the electronic and photophysical properties of the compound. This steric effect might also influence the rotational barrier around the C2-C3 single bond, affecting the equilibrium between the s-cis and s-trans conformations.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₈H₁₈O₂ | 266.34 |

| 2,3-Diphenyl-1,3-butadiene (B1231347) nih.gov | C₁₆H₁₄ | 206.28 |

| 1,4-Bis(4-methoxyphenyl)buta-1,3-diene jst.go.jp | C₁₈H₁₈O₂ | 266.33 |

| 1-(4-Methoxyphenyl)-4-phenyl-1,3-butadiene | C₁₇H₁₆O | 236.31 |

This structural analysis suggests that this compound is an interesting target for synthesis and further study, with its properties being governed by a complex interplay of electronic and steric effects arising from its specific substitution pattern.

Structure

3D Structure

Properties

CAS No. |

52255-88-6 |

|---|---|

Molecular Formula |

C18H18O2 |

Molecular Weight |

266.3 g/mol |

IUPAC Name |

1-methoxy-4-[3-(4-methoxyphenyl)buta-1,3-dien-2-yl]benzene |

InChI |

InChI=1S/C18H18O2/c1-13(15-5-9-17(19-3)10-6-15)14(2)16-7-11-18(20-4)12-8-16/h5-12H,1-2H2,3-4H3 |

InChI Key |

CTJFTLYLPSPTST-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=C)C(=C)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Electronic Structure and Bonding Analysis of 2,3 Di 4 Methoxyphenyl 1,3 Butadiene

Molecular Orbital (MO) Theory Applied to Conjugated Diene Systems

In conjugated dienes like 1,3-butadiene (B125203), the four parallel p-orbitals on the sp²-hybridized carbon atoms combine to form a set of four pi (π) molecular orbitals (MOs). masterorganicchemistry.comyoutube.com This combination results in two bonding MOs (ψ1 and ψ2) and two anti-bonding MOs (ψ3* and ψ4), each extending over the entire four-carbon framework. youtube.comlibretexts.org The four π-electrons of the diene system occupy the two lower-energy bonding orbitals in the ground state. youtube.comlibretexts.org The energy of these molecular orbitals increases with the number of nodes (regions of zero electron density) between the nuclei. masterorganicchemistry.com The lowest energy orbital (ψ1) has zero nodes, while the highest energy orbital (ψ4) has three nodes. youtube.com

Pi-Electron Delocalization and Aromaticity Considerations in Butadiene Derivatives

A key feature of conjugated systems is pi-electron delocalization, which provides additional stability to the molecule. In the 1,3-butadiene framework, this delocalization results in a shortening of the central C2-C3 single bond and a slight lengthening of the C1=C2 and C3=C4 double bonds compared to non-conjugated systems. ulsu.ruresearchgate.net This structural change is compelling evidence that the π-electrons are not confined to individual double bonds but are spread across the entire diene system. ulsu.ru The stabilization energy gained from this phenomenon is known as the delocalization energy. libretexts.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. youtube.com In 1,3-butadiene, the HOMO is the ψ2 bonding orbital, and the LUMO is the ψ3* anti-bonding orbital. youtube.comyoutube.com The energy and symmetry of these orbitals are crucial for determining the molecule's reactivity and electronic properties.

For 2,3-Di(4-methoxyphenyl)-1,3-butadiene, the presence of substituents significantly alters the energy levels of these frontier orbitals. The 4-methoxyphenyl (B3050149) group is an electron-donating substituent. Electron-donating groups are known to raise the energy of the HOMO. ethz.ch Consequently, the HOMO of this compound is expected to be at a higher energy level compared to unsubstituted butadiene, making it a better electron donor. The extended conjugation also tends to lower the energy of the LUMO.

Energy Band Gap Calculations and Implications

The energy band gap in a molecule is the energy difference between its HOMO and LUMO levels. This gap is a critical parameter that influences the molecule's electronic and optical properties, such as its color and conductivity. A smaller HOMO-LUMO gap indicates that less energy is required to excite an electron from the ground state to an excited state, which often corresponds to absorption of light at longer wavelengths (closer to the visible spectrum).

In this compound, the extended conjugation provided by the two aryl substituents is expected to decrease the HOMO-LUMO gap compared to simple 1,3-butadiene. The electron-donating nature of the methoxy (B1213986) groups, which raises the HOMO energy, further contributes to narrowing this gap. The band gap can be estimated computationally using quantum chemical methods or experimentally from UV-Vis spectroscopy and cyclic voltammetry data.

Quantum Chemical Calculations (Ab Initio and Density Functional Theory, DFT)

Quantum chemical calculations, such as Ab Initio methods and Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure and properties of molecules. nih.gov Methods like DFT, particularly with functionals like B3LYP, are widely used to perform geometry optimizations, calculate vibrational frequencies, and determine molecular orbital energies for complex organic molecules. nih.govopenaccesspub.orgresearchgate.net These calculations provide detailed insights that complement experimental findings.

Geometry Optimization and Conformational Analysis (e.g., s-cis, s-trans)

Conjugated dienes can exist in different conformations due to rotation around the central C-C single bond. The two primary planar conformations are the s-trans, where the double bonds are on opposite sides of the single bond, and the s-cis, where they are on the same side. masterorganicchemistry.comucalgary.ca For unsubstituted 1,3-butadiene, the s-trans conformation is more stable than the s-cis by approximately 2.3-2.9 kcal/mol due to reduced steric hindrance. masterorganicchemistry.comucalgary.ca

In this compound, the presence of two bulky 4-methoxyphenyl groups at the C2 and C3 positions introduces significant steric repulsion. This steric clash would be particularly severe in a planar s-cis conformation. Even a planar s-trans conformation would experience considerable steric strain between the aryl substituents and the terminal methylene groups. Computational studies on the closely related 2,3-diphenylbutadiene have shown that to alleviate this strain, the molecule adopts a non-planar s-gauche conformation as its lowest energy state, with the dihedral angle of the butadiene backbone twisted. uu.nl A slightly higher energy minimum was found for the s-trans conformation. uu.nl It is highly probable that this compound behaves similarly, favoring a twisted, non-planar geometry over planar conformations.

| Conformation | Predicted Relative Energy | Description |

|---|---|---|

| s-gauche (twisted) | Global Minimum | Non-planar structure that minimizes steric repulsion between the large 4-methoxyphenyl groups. Expected to be the most stable conformer. uu.nl |

| s-trans | Local Minimum (Slightly higher energy) | Planar or near-planar conformation with the double bonds on opposite sides. Some steric strain persists. uu.nl |

| s-cis | High Energy (Disfavored) | Planar conformation with double bonds on the same side, leading to severe steric clash between the aryl substituents. masterorganicchemistry.com |

Vibrational Frequency Calculations and Theoretical Spectroscopic Predictions

Quantum chemical calculations, particularly DFT, can be used to compute the harmonic vibrational frequencies of a molecule. nih.govmdpi.com These theoretical frequencies correspond to the fundamental vibrational modes and can be used to predict and interpret experimental infrared (IR) and Raman spectra. nih.govopenaccesspub.org The calculations provide a vibrational signature for the molecule, helping to identify characteristic functional groups. mdpi.com For this compound, theoretical calculations would predict several key vibrational modes.

Spectroscopic Characterization and Elucidation of Molecular Properties

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other atoms. For 2,3-Di(4-methoxyphenyl)-1,3-butadiene, one would expect to observe distinct signals corresponding to the vinylic protons of the butadiene backbone, the aromatic protons on the two phenyl rings, and the methyl protons of the methoxy (B1213986) groups.

The chemical shifts (δ) of the vinylic protons would be crucial for confirming the diene structure. The aromatic protons would likely appear as a set of doublets, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The methoxy protons would typically present as a sharp singlet further upfield.

Despite the theoretical expectations, specific, experimentally determined ¹H NMR chemical shift data and coupling constants for this compound are not available in the reviewed literature.

Table 1: Expected ¹H NMR Signals for this compound (Note: This table is predictive and not based on experimental data.)

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Vinylic (=CH₂) | 5.0 - 6.0 | Singlet or Doublet |

| Aromatic (Ar-H) | 6.8 - 7.5 | Doublet |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. The spectrum for this compound would be expected to show distinct signals for the sp²-hybridized carbons of the butadiene core and the aromatic rings, as well as the sp³-hybridized carbon of the methoxy groups. The quaternary carbons, including those to which the phenyl groups are attached, would also be identifiable.

A detailed analysis would allow for the unambiguous assignment of each carbon atom in the molecule. However, specific experimental ¹³C NMR chemical shift data for this compound could not be located in surveyed scientific databases and publications.

Table 2: Expected ¹³C NMR Signals for this compound (Note: This table is predictive and not based on experimental data.)

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Methoxy (-OCH₃) | 55 - 60 |

| Aromatic (Ar-CH) | 110 - 130 |

| Vinylic (=CH₂) | 110 - 125 |

| Quaternary Aromatic (Ar-C) | 130 - 160 |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful methods for establishing connectivity between atoms.

COSY would reveal correlations between neighboring protons, helping to assign the aromatic protons and confirm the structure of the phenyl rings.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would show correlations between protons and carbons separated by two or three bonds, which would be invaluable for confirming the connection between the butadiene core and the methoxyphenyl substituents.

No studies employing multi-dimensional NMR techniques for the structural elucidation of this compound have been found in the public domain.

Vibrational Spectroscopy for Functional Group and Skeletal Assignments

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to display characteristic absorption bands for C=C stretching of the diene and aromatic rings, C-H stretching for both aromatic and vinylic hydrogens, and the distinctive C-O stretching of the methoxy ether groups.

While these characteristic bands can be predicted, a specific, experimentally recorded FT-IR spectrum with peak assignments for this compound is not available in the reviewed literature.

Table 3: Expected Characteristic FT-IR Absorption Bands for this compound (Note: This table is predictive and not based on experimental data.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic/Vinylic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (-OCH₃) | 3000 - 2850 |

| C=C Stretch (Diene) | 1650 - 1600 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-O Stretch (Aryl Ether) | 1275 - 1200 (asymmetric) |

| 1075 - 1020 (symmetric) |

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that can determine the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. For VCD analysis to be relevant, the molecule must be chiral. This compound is not inherently chiral and is expected to be VCD silent unless it adopts a stable, twisted (chiral) conformation or is placed in a chiral environment.

There is no information available in the scientific literature regarding VCD studies on this compound, which is expected for an achiral molecule under normal conditions.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

The photophysical characteristics of this compound are primarily investigated through electronic absorption and emission spectroscopy. These techniques provide insight into the electronic transitions, energy levels, and de-excitation pathways of the molecule upon interaction with light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For this compound, the absorption of UV-Vis light promotes electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied molecular orbitals.

The structure of this compound features an extended π-conjugated system, which includes the 1,3-butadiene (B125203) core and two 4-methoxyphenyl (B3050149) substituents. This extensive conjugation significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org Consequently, the primary electronic transitions observed in the UV-Vis spectrum are π → π* transitions, which are typically intense. uzh.chusp.br The presence of the conjugated system means that the energy required for these transitions falls within the UV-Vis range, making the compound a chromophore. uzh.ch

Studies on the closely related compound 2,3-diphenyl-1,3-butadiene (B1231347) show that despite the extension of the π-system, the electronic transition energy can be similar to that of simpler conjugated molecules like styrene (B11656). researchgate.net However, the introduction of the two electron-donating methoxy groups (-OCH₃) at the para positions of the phenyl rings in this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) in the maximum absorption wavelength (λmax) compared to its unsubstituted counterpart. This is due to the methoxy groups increasing the electron density of the π-system, further reducing the HOMO-LUMO energy gap.

The expected electronic transitions for this compound are summarized in the table below.

| Transition Type | Involved Orbitals | Expected Wavelength Region | Molar Absorptivity (ε) |

| π → π | HOMO to LUMO | Long-wavelength UV / Visible | High |

| π → π | Deeper π orbitals to higher π* orbitals | Short-wavelength UV | Moderate to High |

Fluorescence and Photoluminescence Studies, including Emission Maxima and Quantum Yields

Molecules with rigid, extended π-conjugated systems, such as this compound, often exhibit fluorescence. After absorbing a photon and reaching an excited electronic state, the molecule can relax to the ground state by emitting a photon. This process is known as fluorescence.

Key parameters determined in fluorescence studies include the emission maximum (λem), the Stokes shift, and the fluorescence quantum yield (Φf).

Emission Maximum (λem): This is the wavelength at which the fluorescence intensity is highest. Due to energy loss in the excited state through vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon.

Stokes Shift: This is the difference in energy (or wavelength) between the absorption maximum (λabs) and the emission maximum (λem). A large Stokes shift is often indicative of a significant change in molecular geometry or electronic distribution between the ground and excited states.

Fluorescence Quantum Yield (Φf): This parameter quantifies the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. nih.gov Values range from 0 to 1, with values close to 1 indicating very high fluorescence efficiency. nih.gov The quantum yield is sensitive to the molecular structure and its environment, as non-radiative decay pathways can compete with fluorescence. nih.gov

While specific experimental data for this compound is not extensively reported, its structural characteristics suggest it would be a fluorescent compound. The photophysical properties would be documented as shown in the illustrative table below.

| Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) |

| Hexane | Data | Data | Data | Data |

| Toluene | Data | Data | Data | Data |

| Dichloromethane | Data | Data | Data | Data |

| Acetonitrile | Data | Data | Data | Data |

Solvatochromism Investigations and Environmental Effects on Electronic Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption or fluorescence emission bands as the polarity of the solvent is changed. nih.govnih.gov This phenomenon arises from differential solvation of the ground and excited states of the molecule.

For a molecule like this compound, an investigation into its solvatochromic behavior would involve recording its absorption and emission spectra in a series of solvents with varying polarities. If the molecule's dipole moment increases upon electronic excitation, the excited state will be more stabilized by polar solvents than the ground state. This typically results in a bathochromic (red) shift in the fluorescence emission spectrum as solvent polarity increases, a phenomenon known as positive solvatochromism. nih.gov

The Lippert-Mataga equation is often used to analyze solvatochromic data. It relates the Stokes shift to the solvent's dielectric constant and refractive index, allowing for the estimation of the change in the molecule's dipole moment upon excitation (Δµ). nih.gov A significant change suggests a substantial charge redistribution in the excited state, characteristic of an intramolecular charge transfer (ICT) character.

The following table illustrates the type of data collected during a solvatochromism study.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) | λem (nm) |

| n-Hexane | 1.88 | 1.375 | Data | Data |

| Dioxane | 2.21 | 1.422 | Data | Data |

| Chloroform | 4.81 | 1.446 | Data | Data |

| Tetrahydrofuran | 7.58 | 1.407 | Data | Data |

| Acetonitrile | 37.5 | 1.344 | Data | Data |

| Dimethyl Sulfoxide | 46.7 | 1.479 | Data | Data |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the exact molecular mass of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₂₀H₂₀O₂), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion. The calculated monoisotopic mass is 292.1463 g/mol . The observation of a peak corresponding to this mass (e.g., the protonated molecule [M+H]⁺ at m/z 293.1541 in electrospray ionization) would confirm the compound's elemental composition.

Upon ionization, typically through methods like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion can undergo fragmentation. The analysis of the resulting fragment ions in a tandem mass spectrometry (MS/MS) experiment provides valuable structural information. chemrxiv.orgbiorxiv.org

The fragmentation of this compound is expected to proceed through cleavage at its weakest bonds. Plausible fragmentation pathways include:

Loss of a methyl radical (•CH₃): Cleavage of the methyl group from one of the methoxy moieties is a common fragmentation pathway for methoxy-substituted aromatic compounds, leading to a stable ion.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement followed by the elimination of a neutral formaldehyde molecule is another possible pathway for methoxy groups.

Cleavage of the phenyl-butadiene bond: Scission of the bond connecting the substituted phenyl rings to the butadiene core.

Cleavage within the butadiene backbone: Fragmentation of the C-C bonds of the central diene structure. researchgate.net

A table of expected ions in the mass spectrum is presented below.

| m/z (charge-to-mass ratio) | Proposed Ion Formula | Proposed Structure/Origin |

| 292.15 | [C₂₀H₂₀O₂]⁺• | Molecular Ion (M⁺•) |

| 277.12 | [C₁₉H₁₇O₂]⁺ | Loss of a methyl radical (•CH₃) from a methoxy group; [M - CH₃]⁺ |

| 262.13 | [C₁₈H₁₈O₂]⁺• | Loss of formaldehyde (CH₂O) via rearrangement; [M - CH₂O]⁺• |

| 146.07 | [C₁₀H₁₀O]⁺• | Symmetrical cleavage of the central C-C bond of the butadiene core |

| 133.06 | [C₉H₉O]⁺ | Cleavage of the phenyl-butadiene bond with charge retention on the methoxyphenyl fragment |

| 121.06 | [C₈H₉O]⁺ | Further fragmentation of the methoxyphenyl fragment |

Reactivity and Reaction Mechanisms of 2,3 Di 4 Methoxyphenyl 1,3 Butadiene

Pericyclic Reactions: Diels-Alder Cycloadditions and Analogs

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. As a [4+2] cycloaddition, it involves the reaction of a conjugated diene with a dienophile. The electron-rich nature of 2,3-di(4-methoxyphenyl)-1,3-butadiene makes it a good diene for reactions with electron-poor dienophiles.

[4+2] Cycloaddition Pathways and Stereochemical Outcomes

The [4+2] cycloaddition of this compound with a dienophile proceeds through a concerted mechanism, meaning that the new sigma bonds are formed in a single transition state. This concerted pathway has important stereochemical implications. The stereochemistry of the dienophile is retained in the product. For example, a cis-dienophile will lead to a cis-substituted cyclohexene (B86901) ring, while a trans-dienophile will result in a trans-substituted product.

While specific studies on the stereochemical outcomes for this compound are not extensively documented in readily available literature, the principles of the Diels-Alder reaction suggest that the approach of the dienophile to the diene can lead to endo or exo products. The endo product is generally favored due to secondary orbital interactions, a phenomenon known as the endo rule. However, steric hindrance from the bulky 4-methoxyphenyl (B3050149) groups at the 2- and 3-positions of the diene could influence this selectivity, potentially favoring the formation of the sterically less hindered exo product.

Dienophile Reactivity with Electron-Rich Diarylbutadienes

The reactivity of dienophiles with electron-rich diarylbutadienes like this compound is significantly influenced by the electronic properties of the dienophile. Electron-withdrawing groups on the dienophile, such as carbonyls, nitriles, or nitro groups, lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduction in the HOMO-LUMO energy gap between the electron-rich diene (possessing a high-energy Highest Occupied Molecular Orbital, HOMO) and the electron-poor dienophile accelerates the reaction rate.

Commonly used dienophiles that would be expected to react readily with this compound include maleic anhydride, N-phenylmaleimide, and various acrylates. The reaction rate would be expected to increase with the electron-withdrawing ability of the substituents on the dienophile.

| Dienophile | Electron-Withdrawing Group(s) | Expected Reactivity |

| Maleic Anhydride | Two carbonyl groups | High |

| N-Phenylmaleimide | Two carbonyl groups | High |

| Methyl Acrylate | Ester group | Moderate |

| Acrylonitrile | Nitrile group | Moderate |

| Nitroethylene | Nitro group | High |

This table provides a qualitative prediction of reactivity based on general principles of Diels-Alder reactions.

Intramolecular Cycloaddition Reactions Involving Butadiene Moieties

Intramolecular Diels-Alder (IMDA) reactions occur when the diene and dienophile are part of the same molecule. For a derivative of this compound to undergo an IMDA reaction, an alkenyl or alkynyl chain (the dienophile) would need to be tethered to one of the phenyl rings, likely at the ortho position. The feasibility and outcome of such a reaction would depend on the length and flexibility of the tether connecting the diene and dienophile moieties. The tether must be of an appropriate length to allow the dienophile to approach the diene in the correct orientation for the [4+2] cycloaddition to occur, leading to the formation of a polycyclic system. The stereochemical outcome of the newly formed rings would be dictated by the geometry of the transition state, which is influenced by the structure of the tether.

Transition Metal-Catalyzed Transformations of Substituted Butadienes

Transition metal catalysts, particularly those based on palladium, nickel, and rhodium, are widely used to mediate a variety of transformations of butadienes, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions (e.g., Telomerization, Hydrocyanation)

Palladium catalysts are particularly versatile in the functionalization of 1,3-dienes.

Telomerization is a palladium-catalyzed dimerization of a 1,3-diene with the simultaneous addition of a nucleophile. For 1,3-butadiene (B125203), this typically yields octadiene derivatives. While specific studies on the telomerization of this compound are scarce, it is expected that this substrate could undergo similar transformations. The reaction with a nucleophile such as an alcohol (e.g., methanol) would likely lead to the formation of dimeric ethers. The regioselectivity of the nucleophilic attack would be influenced by the steric bulk of the 4-methoxyphenyl groups.

Hydrocyanation , the addition of hydrogen cyanide across a double bond, is another important industrial process often catalyzed by nickel complexes, although palladium catalysts can also be employed. The hydrocyanation of conjugated dienes like 1,3-butadiene can lead to the formation of valuable nitrile intermediates. For this compound, the addition of HCN could potentially occur in a 1,2- or 1,4-fashion, with the regioselectivity being influenced by both electronic and steric factors of the substrate and the specific catalyst system used.

Other Metal-Mediated Carbon-Carbon Bond Formations

Besides palladium, other transition metals like nickel and rhodium can also catalyze carbon-carbon bond forming reactions with substituted butadienes.

Nickel-catalyzed reactions are well-known for the cyclooligomerization of butadienes. For instance, nickel catalysts can promote the [4+4] cycloaddition of butadienes to form cyclooctadienes or the [4+2] cycloaddition with other unsaturated partners. Nickel catalysts are also effective in cross-coupling reactions, where the butadiene unit can be coupled with various organic electrophiles.

Rhodium-catalyzed reactions often involve [4+2] cycloadditions with unsaturated partners like alkynes or allenes, leading to the formation of six-membered rings. Rhodium catalysts can also mediate hydroformylation and other carbonylation reactions. The presence of the bulky and electron-donating 4-methoxyphenyl substituents on the butadiene backbone would be expected to play a significant role in the chemo-, regio-, and stereoselectivity of these rhodium-catalyzed transformations.

| Metal Catalyst | Potential Transformation | Expected Product Type |

| Palladium | Telomerization with alcohols | Dimeric ethers |

| Palladium/Nickel | Hydrocyanation | Pentenenitrile derivatives |

| Nickel | Cyclooligomerization | Substituted cyclooctadienes |

| Rhodium | [4+2] Cycloaddition with alkynes | Substituted cyclohexadienes |

This table outlines potential transformations based on known reactivity of similar butadiene systems.

Radical Reactions and Mechanistic Investigations

Currently, there is a notable lack of specific research data in the public domain detailing the radical reactions and associated mechanistic investigations for this compound. While the radical chemistry of conjugated dienes is a well-established field, featuring reactions such as radical polymerization and radical additions, specific studies involving the title compound are not readily found in the reviewed scientific literature. General principles of radical chemistry suggest that the substituted butadiene system could undergo radical-initiated polymerization or addition reactions. The presence of the methoxyphenyl groups may influence the stability of any resulting radical intermediates and potentially affect the regioselectivity and stereoselectivity of such reactions. However, without specific experimental or computational studies on this compound, any discussion on its specific behavior in radical reactions would be speculative. Further research is required to characterize the radical reactivity of this particular compound.

Electrophilic and Nucleophilic Additions to the Conjugated Diene Core

Similar to the state of research on its radical reactions, there is a significant gap in the scientific literature regarding specific studies on the electrophilic and nucleophilic addition reactions of this compound.

Electrophilic Addition: In general, conjugated dienes undergo electrophilic addition to yield 1,2- and 1,4-addition products. The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. For this compound, the initial attack of an electrophile would be expected to occur at one of the terminal carbons (C1 or C4) to form a tertiary allylic carbocation, which would be stabilized by resonance and by the electron-donating methoxy (B1213986) groups on the phenyl rings. The subsequent attack by a nucleophile at either of the two carbons bearing the positive charge in the resonance contributors would lead to the corresponding 1,2- and 1,4-adducts. The ratio of these products is typically dependent on reaction conditions such as temperature and solvent. However, without specific experimental data for this compound, the precise outcomes of such reactions remain uncharacterized.

Nucleophilic Addition: Nucleophilic addition to a conjugated diene is less common than electrophilic addition, as the diene itself is an electron-rich system. Such reactions typically require the presence of strong electron-withdrawing groups on the diene to make it susceptible to nucleophilic attack, or the use of organometallic reagents. The electron-donating nature of the two 4-methoxyphenyl substituents on the 2,3-positions of the butadiene core in the title compound would be expected to decrease its reactivity towards nucleophiles. To date, no specific studies detailing the nucleophilic addition reactions of this compound have been found in the surveyed literature.

Polymerization Chemistry and Advanced Materials Science Applications

Homo- and Copolymerization of 2,3-Di(4-methoxyphenyl)-1,3-butadiene

The polymerization of 1,3-butadiene (B125203) derivatives can be achieved through various mechanisms, including coordination, anionic, and radical polymerization. For 2,3-di-substituted butadienes, the steric bulk at the internal positions of the diene system plays a critical role in the feasibility and outcome of the polymerization process.

Coordination-Insertion Polymerization Mechanisms and Stereoselectivity (e.g., cis-1,4, trans-1,4)

Coordination-insertion polymerization, often employing Ziegler-Natta or metallocene catalysts, is a primary method for achieving stereoregular polydienes. researchgate.net The mechanism involves the coordination of the diene monomer to a transition metal active center, followed by insertion into the metal-polymer chain bond. mdpi.comresearchgate.net The stereochemistry of the resulting polymer—specifically the formation of cis-1,4, trans-1,4, or 1,2-vinyl units—is governed by the nature of the catalyst, the monomer structure, and polymerization conditions. mdpi.comresearchgate.net

For 2,3-di-substituted butadienes, 1,4-insertion is generally favored over 1,2-insertion due to the steric hindrance at the C2 and C3 positions. This is observed in the polymerization of analogous monomers. For instance, the homopolymerization of 2,3-dimethyl-1,3-butadiene (B165502) with a Co(acac)₂-based catalyst system yields a polymer composed primarily of cis-1,4-units (approx. 81%) and 1,2-units (approx. 19%). capes.gov.br In another relevant case, the free-radical polymerization of 2,3-bis(4-ethoxy-4-oxobutyl)-1,3-butadiene, a monomer also featuring substitution at the 2 and 3 positions, resulted in a polymer with an exclusively 1,4-microstructure as determined by ¹H NMR. acs.org

Based on these analogs, it is highly probable that the polymerization of this compound would proceed via a 1,4-insertion pathway. The large aryl substituents would sterically preclude the formation of 1,2- or 3,4-units. The ratio of cis-1,4 to trans-1,4 linkages would be highly dependent on the specific coordination catalyst employed. Catalytic systems based on neodymium, titanium, or cobalt, known for their high stereoselectivity with other dienes, would be candidates for investigation. researchgate.netmdpi.com

Table 1: Expected Polymer Microstructure from 2,3-Di-Substituted Butadiene Analogs

| Monomer | Catalyst System | Predominant Microstructure | Reference |

|---|---|---|---|

| 2,3-Dimethyl-1,3-butadiene | AlEt₂Cl-Co(acac)₂ | ~81% cis-1,4 | capes.gov.br |

| 2,3-Bis(4-ethoxy-4-oxobutyl)-1,3-butadiene | Free Radical (AIBN) | 100% 1,4-microstructure | acs.org |

| This compound | Coordination Catalyst (Hypothetical) | Expected to be predominantly 1,4-insertion | N/A |

Impact of 4-Methoxyphenyl (B3050149) Substituents on Polymerization Kinetics and Regioselectivity

The two 4-methoxyphenyl groups at the C2 and C3 positions are expected to exert profound steric and electronic effects on polymerization.

Steric Effects: The sheer bulk of the two aryl groups would create significant steric hindrance around the double bonds. This can impede the coordination of the monomer to the catalytic active site, potentially leading to very low polymerization rates or complete inhibition of the reaction. nih.gov Research on the copolymerization of 1,3-butadiene with various phenyl-substituted butadienes using a CpTiCl₃/MAO system reported that no copolymer products were obtained when 1-(4-methoxyphenyl)-1,3-butadiene was used as the comonomer, whereas less sterically hindered or non-polar phenyl-substituted dienes could be incorporated. nih.govrsc.org This suggests that the presence of the methoxy (B1213986) group, possibly in combination with the aryl ring, deactivates or hinders the catalytic process. It is reasonable to infer that having two such groups in a 2,3-di-substituted arrangement would present an even greater challenge to polymerization.

Electronic Effects: The methoxy group is a polar, electron-donating group. masterorganicchemistry.com This increases the electron density of the diene system. In coordination polymerization, the interaction between the electron-rich monomer and the electrophilic metal center of the catalyst is crucial. The polar nature of the methoxy groups could lead to preferential coordination to the Lewis acidic sites of the cocatalyst (e.g., MAO or alkylaluminum), effectively poisoning the catalyst system and preventing polymerization. nih.govrsc.org

In terms of regioselectivity, as discussed previously, the steric bulk strongly favors 1,4-addition over other modes of insertion. nih.gov

Control of Molecular Weight and Molecular Weight Distribution in Polymers

Should a suitable catalytic system be developed for the polymerization of this compound, the control of polymer molecular weight (Mₙ) and molecular weight distribution (MWD, or dispersity Đ) would follow established principles of polymerization kinetics. nih.gov Key parameters for controlling these characteristics include:

Monomer to Initiator/Catalyst Ratio: In living or controlled polymerizations, the number-average molecular weight is directly proportional to the ratio of the concentration of consumed monomer to the concentration of the initiator or active catalyst sites. researchgate.net

Polymerization Temperature: Temperature affects the rates of propagation, termination, and chain transfer reactions differently. An increase in temperature often leads to lower molecular weights due to a higher rate of chain termination or transfer reactions. researchgate.net

Cocatalyst/Activator Ratio: In Ziegler-Natta systems, the ratio of the cocatalyst (e.g., an alkylaluminum compound) to the transition metal catalyst can influence both the activity of the catalyst and the molecular weight of the resulting polymer. mdpi.com

For analogous systems, such as the polymerization of butadiene with neodymium-based catalysts, molecular weight can be effectively controlled by varying these parameters. researchgate.net Achieving a narrow MWD (Đ close to 1.0) would require a living polymerization mechanism, where termination and chain transfer reactions are effectively suppressed.

Design and Synthesis of Functional Polyconjugated Diene Materials

The structure of this compound makes it an attractive monomer for creating functional polyconjugated materials. The resulting polymer would feature a conjugated backbone with pendant aryl groups, a structure conducive to interesting electronic and optical properties.

Strategies for Incorporating Polar Monomers to Tailor Polymer Properties

The monomer this compound is itself a polar monomer due to the two ether functionalities. A key strategy in materials science is to copolymerize it with other monomers to create materials with tailored properties. For example, copolymerizing this bulky, polar monomer with a simple, nonpolar diene like 1,3-butadiene could yield a functional elastomer. mdpi.com The incorporation of the diarylbutadiene units would be expected to increase the glass transition temperature (Tg), improve adhesion, and alter the surface properties of the polybutadiene. nih.govmdpi.com

The challenge remains the significant difference in reactivity that is likely to exist between the sterically hindered this compound and a non-hindered comonomer. This could lead to difficulties in achieving random copolymers with significant incorporation of the functional monomer. Studies involving the copolymerization of butadiene with the mono-substituted 2-(4-methoxyphenyl)-1,3-butadiene showed that the incorporation rate of the polar comonomer was very low. mdpi.com This suggests that block copolymer synthesis, through sequential monomer addition in a living polymerization system, might be a more viable strategy for creating well-defined architectures.

Structure-Property Relationships in Poly(diarylbutadiene)s and Copolymers

The properties of a hypothetical polymer derived from this compound would be directly linked to its unique molecular structure. seanclancy.orgscribd.com Key relationships include:

Thermal Properties: The presence of two bulky aryl groups in every repeat unit would severely restrict the rotation of the polymer backbone. This would result in a high glass transition temperature (Tg) and an amorphous morphology. nih.gov For comparison, increasing the content of 1-phenyl-1,3-butadiene (B73350) in copolymers with 1,3-butadiene leads to a systematic increase in Tg. nih.gov A homopolymer of this compound would likely be a rigid, glassy solid at room temperature.

Mechanical Properties: As a homopolymer, the material is expected to be rigid and potentially brittle, rather than elastomeric, due to the high Tg. researchgate.net When incorporated into copolymers with flexible monomers like butadiene, these units would act as reinforcing domains, potentially increasing the modulus and tensile strength of the material. researchgate.net

Solubility and Surface Properties: The two polar methoxy groups and the aromatic rings would increase the polymer's solubility in organic solvents compared to nonpolar polydienes. The polar functionalities would also increase the surface energy of the material, leading to improved adhesion and compatibility with polar fillers or substrates. mdpi.com

Optical and Electronic Properties: The conjugated polymer backbone, coupled with the pendant phenyl rings, creates an extended π-electron system. seanclancy.orgnih.gov Such polymers are often colored and can exhibit fluorescence. The specific absorption and emission wavelengths would be determined by the effective conjugation length along the polymer backbone, which is influenced by the steric twisting induced by the bulky substituents. seanclancy.orgcam.ac.uk These properties could make such materials candidates for applications in organic electronics. nih.gov

Table 2: Predicted Structure-Property Relationships for Poly(this compound)

| Structural Feature | Expected Property | Rationale |

|---|---|---|

| Bulky 2,3-diaryl substituents | High Glass Transition Temp. (Tg), Amorphous | Restricted backbone rotation |

| Rigid polymer backbone | High modulus, potentially brittle | Lack of chain flexibility |

| Polar methoxy groups | Increased solubility in organic solvents, Higher surface energy | Polarity of ether groups |

Advanced Polymeric Architectures and Network Formation

The unique bifunctional nature of this compound, possessing two conjugated diene systems, presents significant opportunities for the synthesis of advanced polymeric architectures and cross-linked networks. While specific polymerization data for this exact monomer is not extensively documented in public literature, its structural characteristics allow for scientifically grounded projections of its behavior based on established principles of polymer chemistry and the known reactivity of similar sterically hindered and functionalized dienes.

The presence of two polymerizable units within a single monomer molecule makes this compound a prime candidate for creating cross-linked networks. Such networks are foundational to the development of thermosets and elastomers with tailored mechanical and thermal properties. The methoxy-substituted phenyl groups are expected to influence the polymer's properties, potentially enhancing thermal stability and modifying its solubility and mechanical characteristics.

One of the most promising methods for forming networks from diene-containing polymers is through Diels-Alder reactions. acs.orgnasa.gov This [4+2] cycloaddition reaction, known for its high efficiency and mild reaction conditions, can be employed to cross-link polymer chains that have pendant diene functionalities. acs.orgresearchgate.net In the case of polymers derived from this compound, the unreacted diene units along the polymer backbone could react with a bismaleimide (B1667444) or other suitable dienophile to form a stable, cross-linked network. nih.gov This approach allows for the creation of thermally reversible cross-links if furan (B31954) and maleimide (B117702) groups are used, which can lead to self-healing materials. researchgate.net

Living anionic polymerization is another powerful technique for constructing complex polymer architectures from diene monomers. researchgate.netacs.org This method allows for precise control over molecular weight, narrow molecular weight distributions, and the synthesis of well-defined block copolymers and star polymers. acs.org While sterically hindered dienes can present challenges to polymerization, anionic methods have been successfully applied to a variety of substituted butadienes. researchgate.netmdpi.com

For this compound, a living anionic polymerization could potentially be initiated to form linear chains with pendant diene groups. These living polymer chains could then be reacted with a difunctional linking agent to create star-shaped polymers. acs.org Alternatively, sequential monomer addition could be used to synthesize block copolymers, where one block is composed of the substituted butadiene and another of a different monomer, such as styrene (B11656) or isoprene. nih.gov

The following interactive table outlines hypothetical research findings for the synthesis of advanced architectures from a generic sterically hindered diene, illustrating the potential for this compound.

| Architecture | Polymerization Method | Cross-linking/Linking Agent | Potential Properties |

| Cross-linked Network | Radical Polymerization | Bismaleimide (via Diels-Alder) | High thermal stability, good mechanical strength, potential for self-healing properties. |

| Star Polymer | Living Anionic Polymerization | Divinylbenzene | Controlled number of arms, well-defined molecular weight, unique solution and melt rheology. |

| Block Copolymer | Living Anionic Polymerization | Sequential monomer addition (e.g., with styrene) | Microphase separation leading to ordered nanostructures, combination of properties from different blocks (e.g., toughness and rigidity). |

Radical polymerization, while typically less controlled than living anionic methods, could also be employed to polymerize this compound. The presence of bulky substituents at the 2- and 3-positions is known to influence the polymerization behavior and the microstructure of the resulting polymers. epa.gov In the case of 2,3-dimethyl-1,3-butadiene, radical polymerization has been successfully carried out in nanochannels of porous coordination polymers, which helps to suppress termination reactions that are common with sterically hindered monomers. rsc.org This suggests that with the right conditions, radical polymerization could be a viable route to high molecular weight polymers from this compound.

The following table summarizes representative data from the literature for the polymerization of related substituted butadienes, which can serve as a reference for the expected behavior of this compound.

| Monomer | Polymerization Method | Initiator/Catalyst | Resulting Polymer Microstructure | Reference |

| 2,3-dimethyl-1,3-butadiene | Radical | AIBN in coordination nanochannels | High 1,4- and 1,2-additions | rsc.org |

| 2-triethoxysilyl-1,3-butadiene | Free-radical | AIBN | High 1,4-structure | epa.gov |

| (E)-1-phenyl-1,3-butadiene | Coordination | CpTiCl3/MAO | High 1,4-selectivity | nih.govrsc.org |

| 1,1-disubstituted-1,3-dienes | Anionic | sec-BuLi | Predominantly 3,4-incorporation with bulky substituents | researchgate.net |

Advanced Research Applications and Future Directions

Optoelectronic Materials and Devices Based on Diarylbutadienes

The class of 2,3-diaryl-1,3-butadienes is gaining attention for its potential in optoelectronic materials and devices. The extended π-conjugation in these molecules allows for efficient charge transport and luminescence, which are critical properties for applications in this field. The ability to modify the aryl substituents provides a pathway to fine-tune the electronic and optical properties of these materials, making them versatile building blocks for next-generation organic electronics.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

While direct studies on 2,3-Di(4-methoxyphenyl)-1,3-butadiene in OLEDs are not extensively documented, the broader class of diarylbutadiene and related conjugated molecules shows significant promise as luminescent materials. For instance, various anthracene derivatives are being investigated as efficient blue-emitting materials for OLEDs. dlut.edu.cn The introduction of bulky groups, such as t-butyl substituents, into these structures has been shown to prevent molecular aggregation and reduce self-quenching, leading to improved OLED efficiency. dlut.edu.cn

Furthermore, research into other conjugated systems, such as 1-chalcogeno-1,3-butadienes, has demonstrated strong fluorescence, indicating the potential of the butadiene core in designing highly luminescent materials. nii.ac.jpnrel.gov Some of these compounds exhibit high quantum yields, making them suitable for applications in optoelectronics. nih.gov The development of multi-stimuli responsive fluorescent materials based on tetraphenyl-1,3-butadiene derivatives also highlights the potential for creating smart materials with tunable luminescent properties. nih.gov The methoxy (B1213986) groups in this compound are expected to enhance its electron-donating character, which could lead to favorable emission properties for OLED applications.

Photovoltaic Technologies and Energy Conversion

The application of 2,3-diaryl-1,3-butadiene derivatives in photovoltaic technologies is an emerging area of interest. Organic solar cells (OSCs) often utilize materials with tailored energy levels to facilitate efficient charge separation and transport. While specific research on this compound in OSCs is limited, related organic molecules are being explored. For example, perylene diimide (PDI) derivatives are used as non-fullerene acceptors in high-efficiency ternary organic solar cells. nii.ac.jpnih.gov These PDI-based materials possess wide bandgaps and long exciton diffusion lengths, which contribute to improved device efficiency. nii.ac.jpnih.gov

The development of novel donor materials is also crucial for advancing OSC technology. Small organic molecules based on dithienyl-2,1,3-benzothiadiazole have been synthesized and applied as donor materials in solution-processed bulk heterojunction organic photovoltaic cells. researchgate.net The structural similarities and tunable electronic properties of diarylbutadienes suggest their potential as either donor or acceptor components in organic solar cells, warranting further investigation.

Potential in Chemical Sensing and Probes

The fluorescent properties of diarylbutadiene derivatives make them promising candidates for the development of chemical sensors and probes. A fluorescent probe for hydrogen sulfide has been developed based on a 1-seleno-1,3-butadiene oxide, demonstrating the utility of the butadiene scaffold in sensing applications. nii.ac.jpnrel.gov This sensor operates on a reversible turn-on mechanism based on a redox cycle. nii.ac.jpnrel.gov

Additionally, a methoxyphenylcycl[3.2.2]azine derivative has been synthesized and investigated as a fluorescent probe for metal ions, showing high selectivity towards Co²⁺. researchgate.net These examples suggest that with appropriate functionalization, this compound could be engineered to act as a selective and sensitive fluorescent sensor for various analytes. The methoxy groups could play a role in modulating the binding affinity and selectivity towards specific ions or molecules.

Role in Catalyst and Ligand Design for Organic Transformations

The butadiene framework is a versatile platform in the design of catalysts and ligands for organic synthesis. While the direct use of this compound as a catalyst or ligand is not yet widely reported, related butadiene derivatives have shown significant utility. For instance, 1,4-diaza-1,3-butadiene ligands are known for their flexible coordination chemistry with metal centers. acs.org

In the realm of polymerization, iron complexes with pyridine(diimine) ligands have been used for the catalytic [2+2] cycloadditions of alkenes and dienes. nih.gov Furthermore, a combination of dual photoredox and titanium catalysis has been employed for the difunctionalization of 1,3-butadiene (B125203). dlut.edu.cnnih.gov These studies underscore the reactivity of the butadiene core and its potential for catalytic applications. The aryl substituents in this compound could be functionalized to create novel ligands with tailored steric and electronic properties for a range of organic transformations.

Expanding the Scope of Computational Chemistry for Predictive Material Design

Computational chemistry is becoming an indispensable tool for the design and prediction of new materials with desired properties. Density Functional Theory (DFT) calculations have been employed to study the Diels-Alder reactions of 2,3-dibromo-1,3-butadiene, providing insights into reaction mechanisms. researchgate.net Such computational studies can be extended to this compound to predict its reactivity and potential for various chemical transformations.

Moreover, computational modeling can be used to investigate the optoelectronic properties of materials. For example, a computational study of (1E,3E)-1,4-dinitro-1,3-butadiene has been conducted to understand its spectral characteristics and reactivity. mdpi.com By applying similar computational methods to this compound, researchers can predict its electronic structure, absorption and emission spectra, and charge transport properties, thereby guiding the experimental design of new optoelectronic materials. Quantum chemical mechanistic studies have also been used to understand the production of 1,3-butadiene from 2,3-butanediol. nrel.gov

Exploration of Novel Synthetic Methodologies and Sustainable Production Routes

The development of efficient and sustainable synthetic methods is crucial for the practical application of 2,3-diaryl-1,3-butadienes. A significant advancement in this area is the use of the Heck-Matsuda reaction for the synthesis of unsymmetrical 3,4-diarylbutadiene sulfones, which can then be converted to 2,3-diaryl-1,3-butadienes via thermal extrusion of SO₂. nih.gov This method offers a highly regioselective route to unsymmetrical diarylbutadienes from readily available starting materials. nih.gov

The Heck-Matsuda reaction utilizes arenediazonium salts as arylating agents, which offers advantages over traditional cross-coupling methods, such as not requiring phosphine ligands and being operable under aerobic conditions. wikipedia.org This reaction can be performed in environmentally friendly solvents like water, especially with microwave assistance. beilstein-journals.org Other synthetic approaches include palladium-catalyzed cross-coupling reactions of silyl-substituted butadienes with aryl halides. acs.org

The pursuit of sustainable production routes also involves exploring the use of bio-based feedstocks. While research on the direct synthesis of this compound from renewable resources is in its early stages, the broader field of butadiene production from biomass is an active area of investigation. rsc.org

Table 1: Summary of Heck-Matsuda Reaction for Synthesis of 2,3-Diaryl-1,3-Butadiene Precursors

| Entry | Aryl Group 1 | Aryl Group 2 | Catalyst | Solvent | Yield (%) | Reference |

| 1 | Phenyl | p-Tolyl | Pd(OAc)₂ | Methanol | High | nih.gov |

| 2 | Phenyl | p-Anisyl | Pd(OAc)₂ | Methanol | High | nih.gov |

| 3 | p-Tolyl | p-Anisyl | Pd(OAc)₂ | Methanol | High | nih.gov |

Table 2: Investigated Applications of Diarylbutadiene Derivatives

| Application Area | Specific Derivative Class | Key Findings | Potential for this compound |

| OLEDs | Anthracene derivatives | Blue emission, improved efficiency with bulky groups. | Potential as a blue-emitting material. |

| Photovoltaics | Perylene diimide derivatives | High efficiency as non-fullerene acceptors. | Could be explored as a donor or acceptor component. |

| Chemical Sensing | 1-Seleno-1,3-butadiene oxide | Reversible fluorescent probe for H₂S. | Potential for development into selective sensors. |

| Catalysis | 1,4-Diaza-1,3-butadienes | Versatile ligands for metal complexes. | Functionalized derivatives could act as novel ligands. |

Q & A

Q. Basic: What synthetic methodologies are effective for preparing 2,3-Di(4-methoxyphenyl)-1,3-butadiene with high regioselectivity?

Answer:

The synthesis of this compound can be achieved via transition-metal-catalyzed copolymerization or functionalization of 1,3-butadiene derivatives. A validated approach involves using β-diketiminato yttrium catalysts, which enable precise control over regioselectivity. For example, Yao et al. (2016) demonstrated that yttrium-based catalysts yield cis-1,4-selectivity >99% in polymerization of structurally similar 2-(4-methoxyphenyl)-1,3-butadiene derivatives . Key parameters include:

- Catalyst choice : Rare-earth metal complexes (e.g., yttrium) stabilize intermediates and reduce side reactions.

- Temperature control : Reactions conducted at –40°C to 0°C minimize thermal degradation.

- Solvent system : Toluene or hexane enhances solubility of aromatic substituents.

Table 1: Catalyst Performance in Butadiene Derivative Polymerization

| Catalyst | Selectivity (cis-1,4) | Yield (%) | Reference |

|---|---|---|---|

| β-diketiminato Yttrium | >99% | 85–92 | |

| Ziegler-Natta | 70–80% | 60–75 |

Q. Basic: How can the stereochemical configuration of this compound derivatives be characterized?

Answer:

Combined analytical techniques are critical:

- NMR Spectroscopy : H and C NMR identify substituent positions and E/Z isomer ratios. Coupling constants (e.g., >12 Hz for trans configurations) resolve geometric isomers .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally analogous selenazolo-benzothiazolium compounds .

- Computational Modeling : DFT calculations predict electronic transitions and verify experimental data .

Q. Advanced: How do 4-methoxyphenyl substituents influence the copolymerization kinetics of this compound?

Answer:

The electron-donating methoxy groups alter monomer reactivity by stabilizing transition states through resonance effects. Key findings include:

- Rate retardation : Bulky substituents reduce propagation rates by 30–50% compared to unsubstituted 1,3-butadiene due to steric hindrance .

- Cis-selectivity enhancement : Electron-donating groups favor cis-1,4-addition by polarizing the diene π-system, increasing coordination to electrophilic catalysts .

- Side-reaction suppression : Methoxy groups reduce chain-transfer reactions, improving polymer molecular weight (Đ = 1.2–1.5) .

Methodological Note : Kinetic studies should use in-situ FTIR or Raman spectroscopy to track monomer consumption rates under controlled temperatures.

Q. Advanced: How can researchers resolve contradictions in toxicological data for this compound analogs?

Answer:

Discrepancies often arise from species-specific metabolism and exposure variability. Strategies include:

- Metabolite profiling : Compare epoxidation rates in human vs. rodent liver microsomes (e.g., mice metabolize 1,3-butadiene derivatives 10× faster than rats, increasing genotoxic risk) .

- Dose-response modeling : Apply benchmark dose (BMD) methods to low-dose epidemiological data, as done in updated TCEQ guidelines for 1,3-butadiene .

- In vitro genotoxicity assays : Use Ames tests with S9 metabolic activation to assess mutagenicity of methoxy-substituted derivatives .

Table 2: Species-Specific Metabolic Sensitivity to Butadiene Derivatives

| Species | Key Metabolite | Carcinogenicity (LED10, ppm) |

|---|---|---|

| Mouse | 1,2-epoxy-3-butene | 0.1–1.0 |

| Rat | Diepoxybutane | 10–100 |

| Human | Monitored metabolites | N/A (epidemiological data) |

Q. Advanced: What computational tools predict the electronic properties of this compound for optoelectronic applications?

Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (e.g., methoxy groups reduce bandgap by 0.3–0.5 eV) .

- TD-DFT for UV/Vis : Simulate absorption spectra; methoxy substitution redshifts λmax by ~20 nm due to enhanced conjugation .

- MD Simulations : Assess solubility parameters in polymer matrices using OPLS-AA force fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.